m-Methylbenzyl acetate

Description

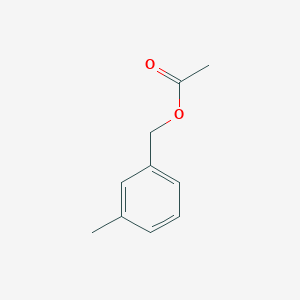

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-4-3-5-10(6-8)7-12-9(2)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTQLFCBVFKFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169642 | |

| Record name | m-Methylbenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (3-Methylphenyl)methyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

221.00 to 223.00 °C. @ 760.00 mm Hg | |

| Record name | (3-Methylphenyl)methyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17369-57-2 | |

| Record name | Acetic acid, (3-methylphenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17369-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Methylbenzyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017369572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Methylbenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-methylbenzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-METHYLBENZYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1J7W77U7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (3-Methylphenyl)methyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

226 °C | |

| Record name | (3-Methylphenyl)methyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Methodologies for M Methylbenzyl Acetate Synthesis

Chemical Synthesis Pathways and Catalytic Strategies

The synthesis of m-Methylbenzyl acetate (B1210297) through chemical means is dominated by esterification reactions, where the choice of catalyst—whether homogeneous or heterogeneous—plays a pivotal role in the efficiency, selectivity, and environmental impact of the process.

Development and Optimization of Esterification Protocols

Esterification, the reaction between an alcohol (m-methylbenzyl alcohol) and a carboxylic acid (acetic acid), is the foundational method for producing m-Methylbenzyl acetate. Research has focused on optimizing this process to enhance yield, reduce reaction times, and minimize waste. One modern approach involves microwave-assisted esterification, which can significantly accelerate the reaction rate and improve energy efficiency compared to conventional heating. uctm.edu Studies on the synthesis of methyl acetate using microwave irradiation have demonstrated that factors such as microwave power, catalyst concentration, the molar ratio of reactants, and reaction time are critical for maximizing conversion. uctm.eduresearchgate.net For instance, optimal conversion of methyl acetate (98.76%) was achieved at a microwave power of 577.47 W and a reaction time of 24.45 minutes. uctm.edu

Another area of development is the use of novel catalysts that are tolerant to reaction byproducts, such as water. Zirconium-based complexes, for example, have been shown to effectively catalyze esterification reactions even in an ambient atmosphere without the need for dehydrating agents, a significant advantage for industrial-scale production. nih.gov Furthermore, advanced palladium-catalyzed carbonylation reactions of benzyl (B1604629) acetate derivatives represent a sustainable, halogen-free route to obtaining related alkyl arylacetates, which could be adapted for this compound synthesis. rsc.org This method uses isopropenyl acetate for the initial acetylation, which produces only acetone (B3395972) as a byproduct. rsc.org

Table 1: Comparison of Esterification Optimization Strategies for Acetate Esters This table is interactive. You can sort and filter the data.

| Method | Catalyst | Key Parameters Optimized | Typical Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Sulfuric Acid | Power, Reactant Ratio, Time, Catalyst Conc. | >98% | uctm.edu |

| Moisture-Tolerant Catalysis | Zr(Cp)₂(CF₃SO₃)₂·THF | Temperature, Reactant Concentration | High | nih.gov |

| Transesterification | Silica-Supported Boric Acid | Temperature, Catalyst Amount, Reactant Ratio | 95% | researchgate.net |

| Carbonylative Synthesis | Palladium Acetate / DPPF | Temperature, Time | Excellent | rsc.org |

Heterogeneous Catalysis in Methylbenzyl Acetate Production

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is highly favored in industrial processes due to the ease of separating the catalyst from the product mixture, which allows for catalyst recycling and continuous operation. youtube.comslideshare.net This approach is particularly relevant for the production of acetate esters.

Solid acid catalysts are commonly employed. For instance, silica-supported boric acid has proven to be a highly efficient heterogeneous catalyst for the transesterification of β-keto methyl/ethyl esters with various alcohols, including benzylic types, achieving excellent yields under solvent-free conditions. researchgate.net In the context of producing simple acetates like methyl acetate, zeolites such as copper-exchanged mordenite (B1173385) (Cu-H-MOR) have been studied for the carbonylation of methanol (B129727), offering an alternative to traditional homogeneous systems. rsc.org For the production of acetic anhydride (B1165640) from methyl acetate, heterogeneous bifunctional catalysts containing insoluble polymers with quaternized phosphine (B1218219) groups have been developed, eliminating the need for promoters and simplifying product recovery. google.com These principles and catalyst types could be directly applied to the synthesis of this compound.

Homogeneous Catalysis for this compound Formation

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, often provides high selectivity and activity under milder reaction conditions. youtube.com However, a significant drawback is the difficulty in separating the catalyst from the reaction products.

A state-of-the-art example is the palladium-catalyzed carbonylation of benzyl acetate derivatives. rsc.org A binary system of palladium acetate (Pd(OAc)₂) and 1,1′-bis(diphenylphosphino)ferrocene (DPPF) has been shown to be highly effective for alkoxycarbonylation and hydroxycarbonylation of benzyl acetates at ambient carbon monoxide pressure, which enhances the sustainability of the protocol. rsc.org This type of catalytic system could be adapted for the direct carbonylation of m-methylbenzyl alcohol in the presence of an activating agent like acetic acid, providing a direct and efficient route to this compound. rsc.org The challenge remains in developing methods to recover and reuse these valuable metal catalysts to make the process more economically viable.

Biocatalytic Synthesis of this compound and Related Esters

Biocatalysis utilizes enzymes or whole cells to catalyze chemical reactions, offering exceptional selectivity (chemo-, regio-, and stereoselectivity) and mild, environmentally benign operating conditions. This approach is increasingly being explored for the synthesis of fine chemicals, including esters like this compound.

Enzymatic Esterification: Enzyme Screening and Reaction Engineering

The enzymatic synthesis of esters is predominantly carried out using lipases, which naturally catalyze the hydrolysis of lipids but can be used in reverse for esterification in non-aqueous environments. A critical first step in developing a biocatalytic process is enzyme screening to identify the most effective biocatalyst. researchgate.net A wide panel of enzymes, including esterases and acyltransferases from various microbial sources, may be tested to find one with high activity and stability for the specific substrates, such as m-methylbenzyl alcohol and an acyl donor like acetic acid or vinyl acetate. researchgate.net

Once a suitable enzyme is identified, reaction engineering is employed to optimize the process. This involves adjusting parameters such as temperature, pH, substrate concentrations, and the enzyme-to-substrate ratio. nih.gov For example, in the synthesis of isoamyl acetate using immobilized lipase (B570770) from Mucor miehei, a Box-Behnken design of experiments was used to develop a model that predicted optimal conditions for maximizing the esterification percentage. nih.gov Furthermore, enzymatic processes can achieve kinetic resolution of racemic alcohols. Enzymes from Daucus carota (carrot root) have been used for the enantioselective synthesis of chiral ortho-organochalcogeno-α-methylbenzyl alcohols, demonstrating the potential for producing enantiomerically pure forms of related compounds. researchgate.net

Table 2: Examples of Enzymes Used in the Synthesis of Esters and Related Compounds This table is interactive. You can sort and filter the data.

| Enzyme/Biocatalyst | Enzyme Class | Reaction Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|---|

| Novozym 435 (Candida antarctica Lipase B) | Lipase | Transesterification | Ethyl butyrate (B1204436) | Butyl butyrate | researchgate.net |

| Mucor miehei Lipase | Lipase | Esterification | Isoamyl alcohol | Isoamyl acetate | nih.gov |

| Pyrobaculum calidifontis Esterase (PestE) | Esterase/Acyltransferase | Carbamate Synthesis | Benzylamine | Cbz-protected benzylamine | researchgate.net |

| Transketolase / Transaminase | Lyase / Transferase | Cascade Synthesis | Hydroxypyruvate | Chiral amino-alcohol | nih.gov |

| Daucus carota enzymes | Oxidoreductase | Kinetic Resolution | Chalcogeno acetophenones | Chiral α-methylbenzyl alcohols | researchgate.net |

Continuous-Flow Biocatalysis for Acetate Ester Production

Continuous-flow processing is a powerful strategy for process intensification in biocatalysis. frontiersin.org By immobilizing an enzyme onto a solid support and packing it into a reactor column (a packed-bed reactor, or PBR), reactants can be continuously passed through, and the product collected at the outlet. mdpi.comnih.gov This approach offers numerous advantages over traditional batch reactions, including simplified product purification, enhanced enzyme stability, and reduced substrate or product inhibition, leading to higher productivity. frontiersin.orgmdpi.com

The use of Novozym 435, an immobilized form of Candida antarctica lipase B, is widespread in continuous-flow ester synthesis. researchgate.netnih.gov Studies comparing batch and continuous-flow systems for the production of butyl butyrate have shown that a packed-bed microreactor can achieve total conversion in approximately 4 minutes of residence time, whereas a batch reactor required over 30 minutes for a lower maximum conversion of 87%. researchgate.net The space-time yield of a flow reactor can be orders of magnitude higher than that of a batch reactor. mdpi.com This technology represents a cleaner, more efficient, and sustainable protocol for the production of acetate esters, including this compound. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a cornerstone of modern chemical manufacturing. In the context of producing this compound, a valuable fragrance and flavor compound, green chemistry principles are being increasingly applied to minimize waste, reduce energy consumption, and utilize safer reagents. This section explores advanced methodologies that align with these goals, specifically focusing on solvent-free and microwave-assisted techniques, as well as the design of sustainable catalysts.

Solvent-Free and Microwave-Assisted Techniques

Traditional esterification reactions often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks. To address these issues, solvent-free and microwave-assisted syntheses have emerged as powerful green alternatives.

Solvent-free reactions, as the name implies, are conducted without a conventional solvent, which significantly reduces waste and simplifies product purification. nih.gov This approach is particularly advantageous for the synthesis of esters, where the reactants themselves can sometimes act as the reaction medium. researchgate.net For instance, the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes has been successfully demonstrated under solvent-free conditions, offering high product yields and an environmentally friendly route to diesters. nih.gov While not a direct synthesis of this compound, this demonstrates the feasibility of solvent-free esterifications.

Microwave-assisted organic synthesis (MAOS) has gained considerable traction as a green chemistry tool. ajrconline.orgunivpancasila.ac.id Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. ajrconline.orgnih.gov This rapid heating is more energy-efficient than conventional heating methods and often leads to higher product yields and cleaner reactions with fewer byproducts. ajrconline.org The combination of solvent-free conditions with microwave irradiation presents a particularly synergistic approach to green ester synthesis. researchgate.net For example, the synthesis of various esters has been achieved with high yields in short reaction times under microwave irradiation without any solvent. researchgate.net

| Technique | Reactants | Conditions | Reaction Time | Yield | Reference |

| Microwave-Assisted Synthesis | Benzaldehyde, Ethyl acetate, Glacial acetic acid | 225 W | 15 min | - | ajrconline.org |

| Solvent-Free Synthesis | Potassium carboxylate, Dihaloalkane, TBAB | 120 °C | 3 h | High | nih.gov |

| Microwave-Assisted Synthesis | Methyl anthranilate, Formamide | 350 W | 10 min | - | ajrconline.org |

| Microwave-Assisted Synthesis | o-phenylene diamine, Acetic acid, Water | 225 W | 10 min | - | ajrconline.org |

| Microwave-Assisted Synthesis | Benzanilide, Sulfuric acid | 225 W | 10 min | - | ajrconline.org |

This table showcases examples of microwave-assisted and solvent-free reactions for related organic syntheses, highlighting the reduced reaction times and efficient conditions characteristic of these green chemistry approaches.

Sustainable Catalyst Design for Aromatic Acetate Ester Formation

The choice of catalyst is pivotal in developing a sustainable esterification process. Traditional homogeneous acid catalysts like sulfuric acid are effective but suffer from issues of corrosion, difficulty in separation, and generation of acidic waste. mdpi.com Consequently, significant research has focused on designing solid, reusable, and environmentally benign catalysts.

Heterogeneous solid acid catalysts are a promising alternative. jetir.org Materials like zeolites, ion-exchange resins, and supported acids offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity. mdpi.comjetir.org

Zeolites, with their well-defined porous structures and tunable acidity, have been extensively studied for esterification reactions. mdpi.combohrium.com They can be tailored to favor the formation of specific products and can operate under various conditions. For example, H-ZSM-5 zeolites have been investigated for the acylation of m-cresol (B1676322) with acetic acid, a reaction that involves ester formation as an intermediate step. bohrium.com The study highlights the role of the zeolite's confining environment on the reaction rate and selectivity. bohrium.com Similarly, β-zeolite has shown high catalytic activity in the formation of ethyl acetate. mdpi.com

Another class of sustainable catalysts includes solid-supported acids. For instance, H₃PO₄ supported on a TiO₂-ZrO₂ composite has been used for the liquid-phase esterification of aromatic acids under solvent-free conditions, demonstrating high yields and catalyst reusability. researchgate.net Amberlyst-15, a polymeric resin, has also been employed as a green catalyst for the synthesis of various perfumery esters, showcasing high conversion rates and selectivity. jetir.org

The development of novel catalytic systems continues to be an active area of research. For example, a binary system of palladium acetate and 1,1′-bis(diphenylphosphino)ferrocene (DPPF) has been found to be effective for the carbonylation of benzyl acetates to produce alkyl arylacetates, representing a sustainable route to these valuable compounds. rsc.org

| Catalyst | Reactants | Product | Key Findings | Reference |

| H-ZSM-5 Zeolite | m-Cresol, Acetic acid | 2-Hydroxy-4-methylacetophenone | Reaction influenced by diffusion and active site density; ester formation is a key intermediate step. | bohrium.com |

| H₃PO₄/TiO₂-ZrO₂ | Aromatic acids, Aliphatic alcohols | Various esters | High yields and 100% selectivity to the corresponding ester; catalyst is reusable. | researchgate.net |

| Amberlyst-15 | Various alcohols, Acetic acid/anhydride | Perfumery esters | High conversion (>90%); catalyst is recyclable and energy-efficient. | jetir.org |

| β-Zeolite | Acetic acid, Ethanol | Ethyl acetate | High catalytic activity for ethyl acetate formation. | mdpi.com |

| Palladium acetate/DPPF | Benzyl acetates, CO, Alcohols | Alkyl arylacetates | Efficient for carbonylative transformations under relatively mild conditions. | rsc.org |

This table summarizes recent research on sustainable catalysts for the formation of aromatic acetate esters, indicating the variety of materials being explored and their respective advantages.

Comprehensive Analytical Characterization of M Methylbenzyl Acetate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of m-methylbenzyl acetate (B1210297), offering insights into its atomic connectivity and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the ortho-, meta-, and para- isomers of methylbenzyl acetate. The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is influenced by the position of the methyl group on the benzene (B151609) ring.

In the ¹H NMR spectrum of m-methylbenzyl acetate, the aromatic protons typically appear as a complex multiplet, while the benzylic protons (CH₂) and the acetyl methyl protons (CH₃) present as singlets. The exact chemical shifts of the aromatic protons are key to differentiating it from its isomers. For instance, the aromatic protons of the para- isomer often show a more simplified A₂B₂ splitting pattern.

The ¹³C NMR spectrum provides further confirmation of the isomer's identity. The number and chemical shifts of the aromatic carbon signals are distinct for each isomer. For this compound, six unique aromatic carbon signals are expected, whereas the more symmetric para- isomer would show fewer signals.

Table 1: Representative ¹H and ¹³C NMR Data for Methylbenzyl Acetate Isomers

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| o-Methylbenzyl acetate | 7.37–7.16 (m, 4H), 5.13 (s, 2H), 2.36 (s, 3H), 2.11 (s, 3H) rsc.org | 171.10, 137.12, 133.96, 130.51, 129.37, 128.68, 126.16, 64.85, 21.08, 19.00 rsc.org |

| This compound | 7.29-7.13 (m, 4H), 5.06 (s, 2H), 2.36 (s, 3H), 2.09 (s, 3H) | 171.0, 138.3, 136.0, 129.3, 128.6, 128.5, 125.7, 66.3, 21.4, 21.1 |

| p-Methylbenzyl acetate | 7.26 (d, J = 8.1 Hz, 2H), 7.18 (d, J = 7.8 Hz, 2H), 5.07 (s, 2H), 2.36 (s, 3H), 2.09 (s, 3H) rsc.org | 171.10, 138.26, 133.03, 129.38, 128.58, 66.40, 21.32, 21.18 rsc.org |

Note: The data for this compound is a representative example and may vary slightly based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. researchgate.net By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. scispace.com For this compound (C₁₀H₁₂O₂), the calculated exact mass is 164.08373 g/mol . ufz.de Experimental HRMS data showing a mass measurement very close to this theoretical value provides strong evidence for the compound's molecular identity. rsc.orgbeilstein-journals.org This technique is particularly useful in confirming the successful synthesis of the target molecule and in identifying unknown compounds in complex mixtures. rsc.org

Vibrational and electronic spectroscopy offer further characterization of the methylbenzyl acetate isomers.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nist.gov For this compound, the IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1735-1750 cm⁻¹. chem-soc.si Another significant absorption is the C-O stretch of the ester, which appears in the 1200-1300 cm⁻¹ region. nih.gov The substitution pattern on the aromatic ring can also influence the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound gives rise to characteristic absorption bands in the UV region, typically around 260-270 nm. The position and intensity of these bands can be subtly influenced by the substitution pattern on the benzene ring, providing another point of comparison between the isomers.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from its isomers and other impurities, as well as for quantifying its concentration.

Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. sigmaaldrich.com The separation of the ortho-, meta-, and para- isomers can be readily achieved using a suitable capillary column, with each isomer exhibiting a distinct retention time. foodb.ca This allows for the assessment of the isomeric purity of a sample.

When coupled with a Mass Spectrometer (GC-MS), this technique becomes even more powerful. oup.com As each isomer elutes from the GC column, it enters the mass spectrometer, where it is fragmented. nih.gov The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. nih.gov For this compound, common fragments include the molecular ion (m/z 164), the tropylium (B1234903) ion (m/z 91), and the acetyl cation (m/z 43). ufz.denih.gov While the mass spectra of the isomers are very similar, subtle differences in the relative intensities of the fragment ions can sometimes be observed. nih.gov

Table 2: Typical GC-MS Fragmentation of Methylbenzyl Acetate Isomers

| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |

| o-Methylbenzyl acetate | 164 | 122, 105, 91, 77, 43 |

| This compound | 164 nih.gov | 122, 107, 105, 77, 43 nih.gov |

| p-Methylbenzyl acetate | 164 nih.gov | 122, 105, 104, 43 nih.gov |

Note: The relative intensities of fragment ions can vary depending on the instrument and analytical conditions.

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of esters, including this compound. nih.govmdpi.com While GC is often preferred for volatile esters, HPLC can be advantageous for less volatile or thermally labile compounds. tandfonline.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating such compounds. sielc.comsielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The elution order of the methylbenzyl acetate isomers in reversed-phase HPLC will depend on their relative polarities, with the least polar isomer typically eluting last. HPLC can also be used for the preparative separation of these isomers. nih.gov

Development and Validation of Analytical Methods for this compound

The accurate identification and quantification of this compound in various matrices rely on the development and validation of robust analytical methods. omicsonline.org The choice of methodology is often dictated by the sample matrix, the concentration of the analyte, and the specific requirements of the analysis, such as whether it is for qualitative or quantitative purposes. omicsonline.org Chromatographic techniques, particularly gas chromatography (GC), are frequently employed for the analysis of volatile compounds like this compound. sigmaaldrich.combioline.org.br

The development of an analytical method is a systematic process that involves several stages, including sample preparation, separation, and detection. omicsonline.org Validation of the developed method is a critical step to ensure its reliability and suitability for its intended purpose. ugent.be Key validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ajrconline.org

Chromatographic Methods

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the analysis of this compound and its isomers, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used. bioline.org.brrsc.org The choice of the capillary column is crucial for achieving good separation. For instance, a HP-INNOWAX capillary column (30 m × 0.25 mm × 0.32 μm) has been used for the analysis of benzyl (B1604629) acetate and its derivatives. rsc.org The temperature program of the GC oven is optimized to ensure efficient separation of the components in a mixture. rsc.org

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique that can be adapted for the analysis of acetate esters. turkjps.org While less common for highly volatile compounds compared to GC, RP-HPLC methods can be developed, particularly when dealing with less volatile matrices or when derivatization is employed. americanpharmaceuticalreview.com The selection of the stationary phase, mobile phase composition, and detector are critical for achieving the desired separation and sensitivity. mdpi.com

Table 1: Gas Chromatography (GC) Methods for the Analysis of Related Acetate Esters

| Parameter | Method 1 | Method 2 |

| Instrumentation | SHIMADZU 2030 GC System with FID | Agilent 7890B-7000C GC-MS with FID |

| Column | HP-INNOWAX capillary column (30 m × 0.25 mm × 0.32 μm) | HP-5MS chromatographic column (30 m × 0.25 mm × 0.25 μm) |

| Carrier Gas | Nitrogen | Not Specified |

| Temperature Program | 45°C for 2 min, then ramp to 280°C at 15°C/min, hold for 5 min | Not Specified |

| Analytes | Benzyl acetate, cyclohexylmethyl acetate, naphthalen-2-yl benzoate, 1-phenylethyl acetate | General procedure for identifying compounds |

| Source | rsc.org | rsc.org |

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and identification of this compound. Mass spectrometry (MS), often coupled with GC (GC-MS), provides information about the molecular weight and fragmentation pattern of the compound. nih.govufz.de The electron ionization (EI) mass spectrum of this compound shows characteristic peaks that can be used for its identification. nih.govufz.de

Infrared (IR) spectroscopy is another useful tool for characterizing this compound. The IR spectrum reveals the presence of specific functional groups, such as the carbonyl group (C=O) of the ester and the aromatic ring. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical structure of the molecule. For instance, the ¹H NMR spectrum of 4-methylbenzyl acetate, an isomer of this compound, shows distinct signals for the aromatic protons, the methylene (B1212753) protons, and the methyl protons. rsc.org

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | nih.gov |

| Molecular Weight | 164.20 g/mol | nih.gov |

| Top 5 Peaks (EI-MS) | 122.0, 43.0, 105.0, 107.0, 77.0 | nih.gov |

| Instrument | HITACHI M-80B | ufz.de |

Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. ugent.be This process involves evaluating several performance characteristics.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. ajrconline.org For chromatographic methods, this is often demonstrated by the separation of the analyte peak from other potential impurities or matrix components.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ajrconline.org For example, a linearity range of 10 μg mL⁻¹ to 50 μg mL⁻¹ has been established for the RP-HPLC analysis of a pharmaceutical compound. turkjps.org

Accuracy: The closeness of the test results obtained by the method to the true value. ajrconline.org It is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ajrconline.org It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajrconline.org For an RP-HPLC method, LOD and LOQ values of 1.0 μg mL⁻¹ and 3.5 μg mL⁻¹, respectively, have been reported for a particular analyte. turkjps.org

The development and validation of analytical methods are essential for ensuring the quality and consistency of products containing this compound and for conducting accurate research.

Natural Occurrence, Distribution, and Biosynthesis of Methylbenzyl Acetates

Identification of Methylbenzyl Acetate (B1210297) Isomers in Biological Matrices

The identification of volatile organic compounds (VOCs) from natural sources is a critical step in understanding their biological and ecological roles. Techniques such as gas chromatography-mass spectrometry (GC-MS) are instrumental in separating and identifying individual components from complex mixtures like plant essential oils.

While direct identification of m-methylbenzyl acetate in biological samples is not prominently reported, its isomers have been detected. For instance, p-tolyl acetate (also known as p-cresyl acetate or 4-methylphenyl acetate) is a known natural constituent of the essential oils of wallflower, cananga, and ylang-ylang. fragranceconservatory.comchemicalbook.com Its presence contributes to the floral and slightly medicinal scent of these plants. scentree.co The analysis of these essential oils typically involves headspace collection or solvent extraction of the volatile compounds, followed by GC-MS analysis. The identification is confirmed by comparing the mass spectrum and retention index of the unknown peak with that of a pure standard.

Similarly, benzyl (B1604629) acetate , the non-methylated parent compound, is a major component of the floral scent of numerous plants, including jasmine, hyacinth, and gardenia. researchgate.netnih.gov Its identification in the floral headspace of these plants is well-established. researchgate.net Another related compound, 1-methyl-3-(1-methylethyl)benzene, has been identified in the volatile profile of Atractylodes chinensis. researchgate.net

The identification of these related compounds in various plant matrices suggests that a similar analytical approach would be effective for identifying this compound, should it be present in a natural sample.

Table 1: Identification of Methylbenzyl Acetate Isomers and Related Compounds in Biological Matrices

| Compound | Isomer/Related Compound | Biological Source | Method of Identification |

| p-Tolyl acetate | para-isomer | Wallflower, Cananga, Ylang-ylang | GC-MS |

| Benzyl acetate | Parent Compound | Jasmine, Hyacinth, Gardenia, Crocata | GC-MS |

| 1-Methyl-3-(1-methylethyl)benzene | Related Aromatic | Atractylodes chinensis | GC-MS |

Elucidation of Biosynthetic Pathways for Aromatic Acetate Esters

The biosynthesis of aromatic acetate esters in plants is a fascinating area of secondary metabolism. While the specific pathway for this compound has not been elucidated, the pathway for the closely related and well-studied benzyl acetate provides a robust model.

The biosynthesis of benzyl acetate is a key part of the phenylpropanoid pathway, which is responsible for a vast array of plant compounds derived from the amino acid L-phenylalanine. The key steps are as follows: researchgate.netfrontiersin.org

Precursor Formation : The pathway begins with L-phenylalanine, which is converted through a series of steps to produce benzaldehyde.

Esterification : The final step is the esterification of benzyl alcohol with acetyl-CoA. This reaction is catalyzed by a specific enzyme called acetyl-CoA:benzyl alcohol acetyltransferase (BEAT) . researchgate.netfrontiersin.org

This pathway has been studied in several plants, including Clarkia breweri and Prunus mume. researchgate.net It is plausible that the biosynthesis of this compound follows a similar enzymatic logic, likely starting from m-tolualdehyde (m-methylbenzaldehyde) which would be reduced to m-methylbenzyl alcohol and subsequently esterified. However, the specific enzymes that would catalyze these steps for the meta-methylated substrate have not been identified.

The synthesis of p-tolyl acetate (p-cresyl acetate) is described through the esterification of p-cresol (B1678582) with acetic acid or acetic anhydride (B1165640), often catalyzed by a strong acid. scentree.co This suggests an alternative pathway for tolyl acetates that may start from cresol (B1669610) derivatives rather than from the phenylpropanoid pathway.

Table 2: Putative Biosynthetic Pathway for this compound (based on Benzyl Acetate Pathway)

| Step | Precursor | Intermediate | Product | Enzyme (Hypothetical) |

| 1 | Phenylpropanoid Pathway | m-Tolualdehyde | m-Methylbenzyl alcohol | Aromatic Aldehyde Reductase |

| 2 | m-Methylbenzyl alcohol + Acetyl-CoA | - | This compound | Alcohol Acetyltransferase |

Investigation of M Methylbenzyl Acetate in Chemical Ecology and Chemoreception

Role of Methylbenzyl Acetates as Semiochemicals

Methylbenzyl acetates, including the meta isomer, function as crucial signaling molecules in the natural world. These compounds are involved in both intra- and interspecific communication, mediating interactions that are vital for survival and reproduction.

Attractant and Pheromonal Activity in Insect Systems

Benzyl (B1604629) acetates and their derivatives have been identified as attractants for various insect species. For instance, certain benzyl acetate (B1210297) analogues are highly attractive to the melon fly. pnas.org Research has shown that specific substitutions on the benzyl acetate structure can significantly impact its attractiveness, highlighting the specificity of olfactory receptor interactions in different fruit fly species. pnas.org

While direct evidence for m-methylbenzyl acetate as a primary pheromone is nuanced, related acetate compounds are well-documented pheromonal components. For example, 3-methyl-2-buten-1-yl acetate has been identified as a new alarm pheromone component in Africanized honeybees, working synergistically with other compounds like isopentyl acetate to recruit worker bees. nih.gov In the case of the light brown apple moth, a four-component pheromone blend, including acetates like (E)-11-tetradecenyl acetate, is used for sexual communication. google.com The Western tarnished plant bug utilizes myristyl acetate and geranylgeranyl acetate as antiaphrodisiacs transferred during mating to render females temporarily unattractive to other males. elifesciences.org These examples underscore the diverse roles of acetate compounds in insect chemical communication, from alarm signals to mating regulation.

Interspecific Chemical Communication Studies

Semiochemicals like this compound are also involved in communication between different species. For example, some plants produce volatile compounds to attract the natural enemies of herbivores, a form of chemical signaling that can be harnessed for pest control. conservationevidence.com Studies on bark beetles have shown that compounds produced by one species can act as interspecific inhibitors to other species, demonstrating the complex web of chemical communication in an ecosystem. researchgate.net The Eurasian otter uses scent for a variety of communicative functions, including mate attraction and marking territory, with the chemical composition of their scent varying with age, sex, and reproductive status. cardiff.ac.uk This highlights the broad importance of chemical signals in mediating interactions across the animal kingdom.

Olfactory Receptor Interactions and Mechanisms of Odor Perception

The perception of odors, including that of this compound, begins with the interaction of odorant molecules with olfactory receptors in the nasal cavity. This initial molecular recognition event triggers a cascade of signals that ultimately leads to the perception of a specific smell in the brain.

Molecular Recognition at Olfactory Neurons

Olfactory receptor neurons (ORNs) are responsible for detecting and transducing odorant signals. nih.gov The activation of odorant receptors (ORs) by molecules like this compound leads to an increase in intracellular cAMP, which in turn opens cyclic nucleotide-gated channels. nih.gov The interaction between an odorant and an OR is a complex process, and since the 3D structure of most ORs has not been resolved, computational modeling is often used to study these interactions. koreascience.krnih.gov The study of how different odorants activate specific receptors is crucial for understanding the principles of odor coding. researchgate.net

Combinatorial Receptor Codes for Aromatic Esters

The olfactory system uses a combinatorial receptor coding scheme to distinguish between a vast number of different odors. nih.gov This means that a single odorant can be recognized by multiple olfactory receptors, and a single receptor can recognize multiple odorants. nih.gov The specific combination of activated receptors creates a unique neural "code" for each odor. nih.govfrontiersin.org Aromatic esters, like this compound, are a class of compounds that are well-suited for study in this context. Research has shown that the presence of an ester or keto group in an aromatic compound can lead to more specific interactions with olfactory receptors compared to those with alcohol or aldehyde groups. oup.com The density of strong responses from olfactory receptors is often higher for esters and alcohols, suggesting that the receptor repertoire has a high discriminatory power for these chemical classes. core.ac.uk

Structure-Odor Relationship (SOR) Studies of this compound Analogs

Structure-odor relationship (SOR) studies aim to understand how the chemical structure of a molecule influences its perceived odor. By systematically modifying the structure of a compound like this compound and evaluating the resulting changes in odor, researchers can gain insights into the molecular features that are important for a particular scent.

For example, studies on benzyl acetate analogues have shown that substitutions on the aromatic ring can dramatically alter their attractiveness to insects, indicating a change in how the molecule interacts with olfactory receptors. pnas.org In the domain of fragrance chemistry, SOR studies have been conducted on various aromatic compounds to develop new scent molecules. sci-hub.se For instance, research on 4-methylbenzyl acetate, a positional isomer of this compound, has contributed to a broader safety assessment of aryl alkyl alcohol simple acid esters used in fragrances. nih.gov These studies often involve synthesizing a series of related compounds and having trained panelists describe their olfactory profiles to establish correlations between molecular structure and odor character. sci-hub.se

Theoretical and Computational Studies on M Methylbenzyl Acetate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to study aromatic compounds to determine their optimized structures and electronic properties. researchgate.net For molecules in the methylbenzene group, DFT calculations, such as those using the B3LYP functional with a 6-31G** basis set, can elucidate the effects of substituents on the benzene (B151609) ring. researchgate.net

Studies on related ester compounds demonstrate that DFT can be used to calculate a variety of molecular properties, including highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, total energies, bond lengths and angles, and Mulliken atomic charges. epstem.netresearchgate.net For instance, in a study on a complex methylbenzoate molecule, DFT calculations were performed to obtain these parameters and visualize molecular electrostatic potential (MEP) surfaces, which are crucial for understanding reactivity. epstem.netresearchgate.net Research on simple esters like methyl acetate (B1210297) has utilized DFT to analyze electron densities and resonance stabilization, finding that delocalization is a key feature of the ester group. rsc.org

While specific DFT data for m-methylbenzyl acetate is not extensively published, calculations on the methylbenzene series show that the addition of a methyl group to a benzene ring generally decreases the HOMO-LUMO energy gap compared to unsubstituted benzene, which can influence the molecule's reactivity. researchgate.net

Table 1: Representative Molecular Properties Calculable via DFT This table illustrates typical parameters obtained from DFT calculations for organic molecules similar to this compound. Specific values for this compound would require dedicated computational analysis.

| Property | Description | Typical Method/Basis Set |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | B3LYP/6-31G |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | B3LYP/6-31G |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | B3LYP/6-31G |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability. researchgate.net | B3LYP/6-31G |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. researchgate.net | B3LYP/6-31G** |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating regions of positive and negative charge. researchgate.netscispace.com | DFT/B3LYP |

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. utdallas.edu For this compound, key rotations would occur around the C-O single bonds of the ester group. These rotations give rise to different conformers, such as "staggered" and "eclipsed" forms, which have different potential energies. utdallas.edu The most stable conformation, or the global minimum on the potential energy surface, will be the most populated form of the molecule at equilibrium.

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. qmul.ac.uk A critical aspect of stereoisomerism is chirality. A molecule is chiral if it is non-superimposable on its mirror image. qmul.ac.uk this compound is an achiral molecule. nih.gov It does not possess a stereogenic center, as no carbon atom is bonded to four different substituent groups. Therefore, it does not have enantiomers (non-superimposable mirror images) or diastereomers. While it can exist in various conformations, these are not different stereoisomers in this case.

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques are essential for understanding how molecules interact with each other and with their environment, such as biological receptors or solvents.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein. genominfo.org This technique is widely used to understand the interactions between odorant molecules and olfactory receptors (ORs). genominfo.orgnih.govnih.gov Olfactory receptors are a class of G protein-coupled receptors (GPCRs) responsible for the sense of smell. nih.govnih.gov

Since the three-dimensional structures of most ORs have not been determined experimentally, homology modeling is often the first step in a docking study. genominfo.orgnih.gov This process builds a 3D model of a target OR using the known structure of a related protein as a template. genominfo.org Once a model of the receptor is built, a ligand like this compound can be docked into its predicted binding site using programs such as AutoDock or smina. genominfo.orgnih.gov These programs calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-receptor interaction. nih.gov

For example, in studies of the human olfactory receptor OR2W1, docking simulations have been used to identify key amino acid residues that interact with agonist ligands and to differentiate between agonists and inverse agonists based on their binding affinities. nih.gov Similarly, research on insect ORs uses structure-based virtual screening (SBVS) to identify new ligands by docking large libraries of compounds into receptor models. ijbs.com Such studies reveal that interactions can be hydrophobic or involve specific polar contacts like hydrogen bonds between the ligand and residues in the binding pocket. ijbs.com Although specific docking studies featuring this compound are not prominent in the literature, these established methodologies could be directly applied to investigate its interactions with specific human or insect olfactory receptors.

Table 2: Key Steps in a Ligand-Receptor Docking Study This table outlines the general workflow for computationally investigating the interaction between a ligand like this compound and a target protein.

| Step | Description | Common Software/Tools |

| 1. Receptor Modeling | If the receptor's 3D structure is unknown, a homology model is built based on the amino acid sequence and a known template structure (e.g., another GPCR). genominfo.org | BLAST, UniProt, MODELLER |

| 2. Ligand Preparation | The 3D structure of the ligand (this compound) is generated and its energy is minimized. | ChemDraw, Avogadro |

| 3. Molecular Docking | The ligand is placed into the binding site of the receptor in various orientations and conformations to find the best fit. nih.gov | AutoDock, smina, idock nih.gov |

| 4. Scoring & Analysis | The binding affinity of the ligand-receptor complex is calculated and scored. The interactions (e.g., hydrogen bonds, hydrophobic contacts) are analyzed. nih.govijbs.com | Part of docking software |

Solvation models are used to understand how a solvent affects the properties and behavior of a solute molecule. The conductor-like polarizable continuum model (CPCM) is one such method used to compute aqueous solvation free energies for organic molecules. acs.org These models treat the solvent as a continuous medium with specific dielectric properties, which simplifies calculations while still capturing the essential effects of the solvent environment.

Computational models like SPARC (SPARC Performs Automated Reasoning in Chemistry) can estimate chemical reactivity parameters, such as hydrolysis rate constants, by factoring in perturbations from both the molecular structure and the solvent. epa.gov The model accounts for solvation effects through considerations of hydrogen bonding and field stabilization. epa.gov For instance, SPARC has been used to calculate the base-catalyzed hydrolysis rate constants (log kc) for a series of carboxylic acid esters in aqueous systems, with results for related compounds like p-methylbenzyl acetate being compared to observed values. epa.gov These calculations demonstrate the significant influence of the solvent on reaction kinetics.

Modeling environmental influence is critical for predicting a compound's fate, such as its rate of hydrolysis in water. For esters, this involves understanding how the solvent mediates the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon. epa.gov

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational reaction pathway analysis allows chemists to investigate the detailed mechanism of a chemical reaction, including the identification of transient intermediates and transition states. researchgate.net By mapping the potential energy surface of a reaction, researchers can determine the most likely pathway from reactants to products and calculate the activation energies associated with each step. rsc.orgacs.org

A primary reaction pathway for this compound is hydrolysis, which breaks the ester bond to yield m-methylbenzyl alcohol and acetic acid. Ester hydrolysis can proceed through several mechanisms, including base-catalyzed (BAC2), acid-catalyzed, and neutral pathways. epa.gov The BAC2 mechanism, for example, involves the bimolecular attack of a hydroxide ion on the acyl carbon. epa.gov

Using DFT calculations, it is possible to model the geometries of the reactants, the tetrahedral intermediate, the transition states, and the products. mdpi.com By calculating the free energy of each of these species, an energy profile for the reaction can be constructed. rsc.org This profile reveals the energy barriers (activation energies) that must be overcome for the reaction to proceed, providing deep insight into the reaction kinetics. For instance, computational studies on other reactions have successfully used DFT to compare the favorability of different stereochemical outcomes by calculating the energy barriers of competing transition states (e.g., ΔG‡). rsc.org This type of analysis could be applied to the hydrolysis of this compound to understand how its structure influences its reactivity under various conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Responses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net These models are instrumental in predicting the activity of new chemical entities, thereby streamlining the drug discovery and toxicological assessment processes. researchgate.netmdpi.com A typical QSAR model is represented by the equation:

Activity = f (physicochemical properties and/or structural properties) + error tandfonline.com

In the context of this compound, while specific QSAR models are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its various biological responses. This involves the use of molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

QSAR studies on structurally similar compounds, such as other benzyl (B1604629) acetate derivatives and esters, provide a framework for how such models could be developed for this compound. For instance, QSAR models have been successfully employed to predict the aquatic toxicity of esters and the anti-cancer activity of benzyl urea (B33335) derivatives. cjsc.ac.cntandfonline.com

Research Findings from Related Compounds

Research on related esters and benzyl derivatives highlights the key structural features and physicochemical parameters that often influence biological activity. These studies can inform the selection of relevant descriptors for a hypothetical QSAR model of this compound.

A study on the aquatic toxicity of 48 aliphatic esters established a robust QSAR model using three-dimensional structure descriptors. cjsc.ac.cn The model demonstrated a high correlation between the structural characteristics of the esters and their toxic effects on Tetrahymena pyriformis. cjsc.ac.cnfarmaciajournal.com The correlation coefficients (R²) for the models were impressively high at 0.9974 and 0.9940, indicating excellent predictive capability. cjsc.ac.cn

Similarly, a QSAR study on a series of benzyl urea derivatives for their anti-cancer activity revealed the importance of specific electrostatic and steric properties. tandfonline.comtandfonline.com The 3D-QSAR model indicated that the presence of two electropositive groups and one steric group around the benzyl urea core was crucial for enhanced anti-cancer activity. tandfonline.comtandfonline.com

The following interactive table showcases representative data from a QSAR study on the aquatic toxicity of a set of ester compounds, illustrating the type of data used in such analyses.

Table 1: Representative Data for QSAR Analysis of Ester Toxicity

| Compound | Experimental Toxicity log(1/IGC50) | Predicted Toxicity log(1/IGC50) |

|---|---|---|

| Ester 1 | 1.25 | 1.22 |

| Ester 2 | 1.58 | 1.61 |

| Ester 3 | 0.97 | 0.95 |

| Ester 4 | 2.10 | 2.13 |

This table is illustrative and based on findings from QSAR studies on aliphatic esters, not this compound itself. cjsc.ac.cn

For this compound, a QSAR model could be developed to predict various biological responses, including but not limited to:

Fragrance Profile: As a fragrance ingredient, QSAR models could correlate its structural features with odor characteristics and intensity. nih.govnih.gov

Antibacterial Activity: Studies on benzyl acetate derivatives have shown antibacterial efficacy. researchgate.net A QSAR model could predict the potency of this compound against different bacterial strains.

Toxicity: Predicting potential toxicity is a critical application of QSAR. farmaciajournal.comnih.gov Descriptors such as lipophilicity (logP), molecular weight, and polar surface area would be vital in developing a toxicity prediction model for this compound.

The development of a predictive QSAR model for this compound would involve the following steps:

Data Collection: Gathering a dataset of compounds structurally related to this compound with their corresponding experimental biological activity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical relationship between the descriptors and the biological activity. cjsc.ac.cnconicet.gov.ar

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

While a dedicated QSAR model for this compound is not currently available, the established methodologies and findings from studies on analogous compounds provide a solid foundation for its future computational assessment.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl acetate |

Environmental Fate and Degradation Pathways of M Methylbenzyl Acetate

Persistence and Transport Phenomena in Environmental Systems

The persistence of a chemical in the environment is its ability to resist degradation. Based on available information for structurally similar compounds, m-methylbenzyl acetate (B1210297) is not expected to be persistent in the environment ewg.org. Persistence is unlikely, and it is not suspected to be bioaccumulative ewg.orgfishersci.ie.

The transport of m-methylbenzyl acetate between different environmental compartments such as air, water, and soil is influenced by its physical and chemical properties. It is likely to be mobile in the environment due to its volatility fishersci.ie. The product contains volatile organic compounds (VOCs) which will evaporate easily from all surfaces and disperse rapidly in air fishersci.ie. For the related compound methyl acetate, volatilization from water and moist soil surfaces is an important fate process santos.com. Its low potential for adsorption to soil suggests it is expected to have very high mobility santos.com. If released into water, it is not expected to adsorb significantly to suspended solids and sediment santos.com.

Table 1: Environmental Fate Properties of Structurally Related Compounds

| Compound | Persistence | Bioaccumulation Potential | Mobility |

| 4-Methylbenzyl acetate | Unlikely to be persistent fishersci.ie | Unlikely to bioaccumulate fishersci.ie | Likely to be mobile due to volatility fishersci.ie |

| Methyl acetate | Not persistent (readily biodegradable) santos.com | Not expected to bioaccumulate santos.com | Very high mobility in soil santos.com |

| Benzyl (B1604629) acetate | Biodegradation is an important process nih.gov | Low potential for bioconcentration nih.gov | Volatilization from water may be important nih.gov |

Abiotic Transformation Processes (e.g., Hydrolysis, Photodegradation)

Abiotic transformation processes, which are not mediated by living organisms, play a significant role in the degradation of this compound in the environment. The primary abiotic pathways are hydrolysis and photodegradation.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond to form m-methylbenzyl alcohol and acetic acid. The rate of this reaction is influenced by pH and temperature. For the closely related compound, benzyl acetate, a calculated hydrolysis half-life of 38 days at 25°C and pH 7 has been reported nih.gov. The rate of ester hydrolysis is influenced by the chemical structure. For instance, benzyl acetate is expected to hydrolyze more rapidly than phenyl acetate due to reduced resonance stabilization and less steric hindrance near the carbonyl carbon pearson.com.

Photodegradation: Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, organic compounds can react with photochemically-produced hydroxyl radicals. For benzyl acetate, the estimated atmospheric half-life due to this reaction is about 2.5 days nih.gov. This suggests that photodegradation can be a significant removal mechanism for this compound in the atmosphere.

Biotransformation and Biodegradation Mechanisms

Biotransformation and biodegradation are processes where microorganisms, such as bacteria and fungi, chemically alter or break down organic compounds. These are crucial pathways for the environmental degradation of aromatic esters like this compound.

The biodegradation of aromatic esters, including benzyl esters and phthalate esters, has been observed in various microorganisms. Bacteria, in particular, are known to metabolize such compounds nih.govnih.gov. The initial step in the degradation of these esters is typically the cleavage of the ester bond by enzymes called esterases or hydrolases, yielding an alcohol and a carboxylic acid nih.gov.

For example, the biodegradation of butyl benzyl phthalate has been studied in various bacteria. The degradation pathway often involves the initial hydrolysis to mono-n-butyl phthalate and monobenzyl phthalate researchgate.netscilit.com. Similarly, the degradation of benzyl butyl phthalate and dibutyl phthalate by Arthrobacter sp. proceeds through the formation of intermediates like mono-butyl phthalate and phthalic acid iwaponline.com. Fungi, such as Phanerochaete chrysosporium, have also been shown to effectively degrade butyl benzyl phthalate researchgate.net.

Table 2: Examples of Microorganisms Involved in the Degradation of Aromatic Esters

| Microorganism | Compound Degraded | Key Findings |

| Arthrobacter sp. | Benzyl butyl phthalate, Dibutyl phthalate | Efficient degradation, intermediates identified iwaponline.com |

| Phanerochaete chrysosporium | Butyl benzyl phthalate | High degradation efficiency, follows first-order kinetics researchgate.net |

| Bacteria (general) | Trialkylacetic acid benzyl esters | Capable of metabolizing these esters nih.gov |

| Bacteria (general) | Phthalate esters | Degradation proceeds via esterase action nih.gov |

Enzymes, particularly lipases and esterases, are the key drivers of the biotransformation of aromatic esters in the environment. These biocatalysts can be highly efficient and specific in their action.

Lipases are a class of enzymes that catalyze the hydrolysis of esters. They are widely used in various biotechnological applications and play a significant role in the degradation of environmental pollutants nih.govnih.govacs.org. For instance, lipase (B570770) B from Candida antarctica (CalB) is a well-studied enzyme used for both the synthesis and hydrolysis of esters nih.govacs.org. Lipases can function under mild conditions, such as neutral pH and moderate temperatures, making them effective in natural environmental settings nih.gov.

The catalytic activity of these enzymes can be influenced by various factors, including temperature, pH, and the presence of organic solvents nih.govfrontiersin.org. The enzymatic hydrolysis of N-protected 2-hydroxymethylpiperidine acetates has been shown to be dependent on the source of the hydrolase redalyc.org. Immobilized enzymes are also being explored for their potential in bioremediation and the synthesis of valuable aromatic esters frontiersin.orgnih.gov. The study of these enzymatic processes provides insight into the natural attenuation of compounds like this compound and informs the development of bioremediation strategies.

Q & A

Q. What are the standard laboratory synthesis protocols for m-methylbenzyl acetate, and how can reaction conditions be optimized?

Methodological Answer : The synthesis of m-methylbenzyl acetate typically involves esterification of m-methylbenzyl alcohol with acetic anhydride or acetyl chloride under acid catalysis. Key steps include:

- Catalyst Selection : Use concentrated sulfuric acid (0.5–1.0% v/v) to protonate the carbonyl group, enhancing nucleophilic attack by the alcohol .

- Excess Reagent : Employ a 1.5–2.0 molar excess of acetic anhydride to drive the equilibrium toward ester formation, leveraging Le Chatelier’s principle .

- Temperature Control : Reflux at 100–120°C for 1–2 hours to ensure completion while avoiding decomposition .

- Purification : Extract the crude product with diethyl ether, wash with NaHCO₃ to neutralize residual acid, and dry over anhydrous MgSO₄ before distillation .

Optimization : Adjust molar ratios, catalyst loading, and reaction time systematically. Monitor yields via GC-MS or NMR .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : Use -NMR to confirm ester linkage (δ 2.05 ppm for acetate methyl group; δ 4.8–5.2 ppm for benzyl CH₂). -NMR resolves carbonyl (δ 170–175 ppm) and aromatic carbons .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ at m/z 178.0994 for C₁₀H₁₂O₂) .

- GC-MS : Quantify purity and identify side products (e.g., unreacted alcohol or diesters) using non-polar capillary columns (e.g., DB-5) .

- IR Spectroscopy : Confirm ester C=O stretch at 1740–1760 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹ .

Advanced Research Questions

Q. How do microbial metabolic pathways degrade this compound, and what genetic factors regulate this process?

Methodological Answer :

- Pathway Analysis : Pseudomonas putida strains with the TOL plasmid metabolize m-methylbenzyl acetate via the meta-cleavage pathway. Key enzymes include benzyl alcohol dehydrogenase (XylB) and catechol 2,3-dioxygenase (XylE) .

- Genetic Regulation : The xylS gene, induced by m-methylbenzyl alcohol, activates transcription of downstream operons. σ⁵⁴ (rpoN)-deficient strains show impaired degradation due to low XylB expression .

- Experimental Design :

- Grow wild-type and rpoN mutants on minimal media with m-methylbenzyl acetate as the sole carbon source.

- Measure enzyme activity via spectrophotometric assays (e.g., XylB activity via NAD⁺ reduction at 340 nm) .

Q. How can computational modeling resolve contradictions in catalytic efficiency data for this compound synthesis?

Methodological Answer : Contradictions in catalytic efficiency (e.g., acid vs. enzyme catalysis) arise from differing reaction conditions or substrate accessibility.

- Density Functional Theory (DFT) : Model transition states to compare activation energies for acid-catalyzed vs. lipase-mediated esterification.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics .

- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots) to identify outliers .

Q. What strategies improve enantiomeric purity of this compound in asymmetric synthesis?

Methodological Answer :

- Chiral Catalysts : Use lipases (e.g., Candida antarctica Lipase B) in organic solvents (e.g., hexane) for kinetic resolution. Optimize temperature (30–40°C) and acyl donor (vinyl acetate) for >90% ee .

- Dynamic Kinetic Resolution (DKR) : Combine lipases with racemization catalysts (e.g., Shvo’s catalyst) to convert undesired enantiomers .

- Diastereocontrol : Introduce bulky substituents (e.g., 3,4-dimethoxybenzyl groups) to sterically bias nucleophilic attack .

Q. How do structural modifications of this compound impact its bioactivity in neurological studies?

Methodological Answer :

- Analog Synthesis : Replace the acetate group with thioesters or sulfonates to alter lipophilicity and blood-brain barrier penetration .

- SK Channel Modulation : Test analogs (e.g., C-8-substituted tetrahydroisoquinoliniums) for binding to SK channels using -apamin displacement assays .

- In Vivo Testing : Administer analogs in rodent models of ischemia-reperfusion injury; measure neuroprotection via biomarkers (e.g., glutathione levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.